[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid
CAS No.: 60738-38-7
Cat. No.: VC5977910
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60738-38-7 |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.26 |
| IUPAC Name | 2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |
| Standard InChI Key | IAPZRVTXNHWWTA-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=CC=CC=C2N1CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid belongs to the benzimidazole class, featuring a bicyclic aromatic system fused with an imidazole ring. Critical structural attributes include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 60738-38-7 | |
| IUPAC Name | 2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid | |
| Molecular Formula | C₁₀H₁₀N₂O₂S | |
| Molecular Weight | 222.26 g/mol | |
| SMILES | CSC1=NC2=CC=CC=C2N1CC(=O)O | |
| InChIKey | IAPZRVTXNHWWTA-UHFFFAOYSA-N |
The methylthio (-S-CH₃) group at position 2 and the acetic acid (-CH₂-COOH) substituent at position 1 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions .
Spectroscopic Data
While experimental spectral data (e.g., IR, NMR) for [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid remain unpublished, analogous benzimidazoles exhibit characteristic features:
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IR Spectroscopy: N-H stretching (3200–3100 cm⁻¹), C=O stretching (1700–1680 cm⁻¹), and C-S vibrations (700–600 cm⁻¹) .
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¹H-NMR: Aromatic protons (δ 7.1–7.8 ppm), methylthio singlet (δ 2.5 ppm), and acetic acid protons (δ 3.8–4.2 ppm for CH₂, δ 12–13 ppm for COOH) .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid likely follows established benzimidazole derivatization strategies:
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Core Formation: Condensation of o-phenylenediamine with methylthioacetic acid under acidic conditions, forming the benzimidazole ring .
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Acetic Acid Incorporation: Alkylation of 2-(methylthio)-1H-benzimidazole with chloroacetic acid or its esters, followed by hydrolysis .
A plausible pathway involves:
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Reacting 2-(methylthio)benzimidazole (CAS 7152-24-1) with chloroacetic acid in the presence of a base (e.g., K₂CO₃) to yield the ethyl ester intermediate.
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Saponification of the ester group using NaOH/H₂O to produce the free carboxylic acid .
Analytical Validation
Key quality control measures for synthetic batches include:
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HPLC Purity: >95% (C18 column, acetonitrile/water gradient)
Physicochemical Properties
Solubility and Stability
While solubility data for [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid are unavailable, structural analogs exhibit:
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Aqueous Solubility: <1 mg/mL at pH 7.4 (due to hydrophobic benzimidazole core)
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Stability: Susceptible to oxidation at the sulfur center; storage under inert atmosphere recommended .
Computational Predictions
LogP (Octanol-Water): Predicted 1.8–2.3 (moderate lipophilicity)
pKa: Carboxylic acid group ≈ 4.2; benzimidazole NH ≈ 10.6 .
Biological Activities and Mechanisms
Anticancer Prospects
Benzimidazoles inhibit tubulin polymerization (IC₅₀ 0.5–5 μM) and topoisomerase I/II. The methylthio group could modulate redox signaling pathways, potentiating pro-apoptotic effects .
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Prodrugs: Ester derivatives for improved bioavailability
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Metal Complexes: Coordination with Pt(II) or Cu(II) for anticancer agents .
Material Science
Benzimidazole-acetic acid hybrids exhibit:
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Luminescent Properties: Potential use in OLEDs
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Polymer Modifiers: Enhance thermal stability in polyamides.
Future Research Directions
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Pharmacological Profiling: Systematic evaluation against NCI-60 cancer cell lines and microbial panels.
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Structure-Activity Relationships: Modifying the acetic acid chain length and methylthio substituents.
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Formulation Studies: Nanoencapsulation to address solubility limitations.
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